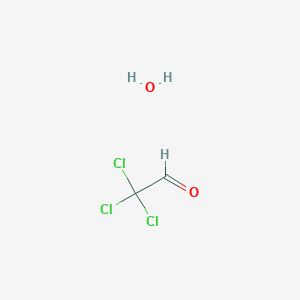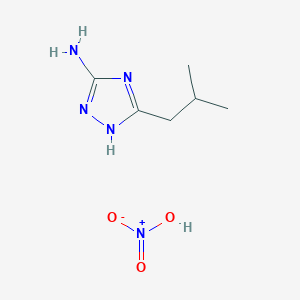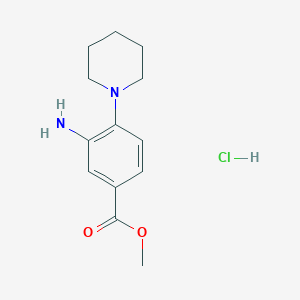
Dinonylamine hydrochloride
Descripción general
Descripción
Dinonylamine hydrochloride is a useful research compound. Its molecular formula is C18H40ClN and its molecular weight is 306.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dinonylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dinonylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Medical Applications in Cardiology
- In cardiology, hydrochloride compounds, such as Procaine hydrochloride, have been studied for their efficacy in stabilizing postischemic rhythm in cardiac surgery. Procaine hydrochloride was added to cardioplegia and showed promising results in reducing the need for direct current shock for ventricular fibrillation, indicating potential cardioprotective properties Sellevold, Berg, & Levang, 1995.
2. Ocular Therapeutics
- In ophthalmology, hydrochloride compounds like bepotastine besilate 1.5% ophthalmic solution and olopatadine hydrochloride 0.2% ophthalmic solution have been compared for their effectiveness in treating allergic conjunctivitis. Patient preferences indicated a higher satisfaction with bepotastine besilate 1.5% for all-day relief of ocular itching and itchy/runny nose McCabe & McCabe, 2012.
3. Psychiatric Applications
- In psychiatry, hydrochloride derivatives like ketamine hydrochloride have been studied for their potential antidepressant effects. A single dose of an N-methyl-D-aspartate (NMDA) receptor antagonist, such as ketamine hydrochloride, has shown significant improvement in depressive symptoms within 72 hours after administration Berman et al., 2000.
4. Treatment of Neurological Disorders
- In neurology, hydrochloride compounds like selegiline hydrochloride (deprenyl) have been used as adjuvant therapy in patients with Parkinson's disease treated with L-dopa. While the optimum time for its introduction into the treatment regimen remains a subject of study, it is considered safe and useful Lees, Frankel, Eatough, & Stern, 1989.
5. Dermatological Applications
- In dermatology, hydrochloride compounds like mechlorethamine hydrochloride are commonly used in the treatment of mycosis fungoides. Concerns about the adequacy of skin coverage and potential environmental contamination were studied, leading to specific alterations in instructions given to patients regarding drug application Breneman et al., 1991.
Propiedades
IUPAC Name |
N-nonylnonan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N.ClH/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2;/h19H,3-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWJYQJCWFCPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNCCCCCCCCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide;hydrochloride](/img/structure/B7855051.png)

![3-[(2-Benzamidobenzoyl)amino]propyl-dimethylazanium;chloride](/img/structure/B7855065.png)
![3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propyl-dimethylazanium;chloride](/img/structure/B7855071.png)
![Dimethyl-[3-[[2-(pyridine-3-carbonylamino)benzoyl]amino]propyl]azanium;chloride](/img/structure/B7855077.png)
![3-[(2-Acetamidobenzoyl)amino]propyl-dimethylazanium;chloride](/img/structure/B7855083.png)







